4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate
Description
Properties
IUPAC Name |
(4-fluorophenyl) 2-(4-chloro-3-methylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-10-9-14(7-8-15(10)17)20-11(2)16(19)21-13-5-3-12(18)4-6-13/h3-9,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGSWIDSYFOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate typically involves the esterification of 4-fluorophenol with 2-(4-chloro-3-methylphenoxy)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)acetic acid.
Reduction: Formation of 4-fluorophenyl 2-(4-chloro-3-methylphenoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural and Physicochemical Comparisons
Note: XlogP values marked with * are inferred based on substituent contributions.
Key Observations :
Substituent Effects: Halogenation: Chlorine and fluorine atoms increase lipophilicity and metabolic stability. The target compound’s 4-chloro-3-methylphenoxy group contributes to higher XlogP compared to analogues with fewer halogens (e.g., pyridinyl derivative in ). Ester vs. Salt: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride () has a zwitterionic structure, drastically reducing XlogP (1.2 vs. 4.9) and improving water solubility.
Biological Activity: Therapeutic Agents: Fenofibrate () shares a propanoate backbone but activates PPARα, while Atorvastatin (also mentioned in ) inhibits HMG-CoA reductase. The target compound lacks direct therapeutic data but may serve as a biochemical tool (e.g., derivatizing pyruvate in NMR studies, as seen in ). Herbicide Potential: Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate () has structural similarities to commercial herbicides, suggesting the target compound could be explored for agrochemical applications.
Functional Group Impact on Properties
Hydrogen Bonding :
- In contrast, the amino group in enables hydrogen bonding, enhancing solubility despite similar aromatic substituents.
Lipophilicity and Bioavailability :
- Higher XlogP values correlate with increased membrane permeability but reduced aqueous solubility.
Biological Activity
4-Fluorophenyl 2-(4-chloro-3-methylphenoxy)propanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClF O3
- Molecular Weight : 308.75 g/mol
This compound features a fluorinated phenyl group, a chlorinated phenoxy moiety, and a propanoate ester, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, resulting in cellular damage or apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | <10 |
| Compound B | Jurkat | <5 |
These findings suggest that structural modifications can enhance the potency against specific cancer types.
Antimicrobial Properties
Research has also indicated potential antimicrobial activity. Compounds with similar phenoxy groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 20 |
These results highlight the relevance of the chlorinated phenoxy moiety in conferring antibacterial properties.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of a series of phenoxypropanoates. The study demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. Specifically, the compound with a fluorine atom showed improved selectivity for cancer cells over normal cells.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific kinases by phenoxypropanoates. The results indicated that this compound effectively inhibited the activity of certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
